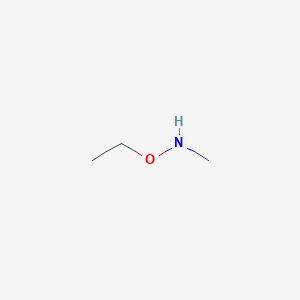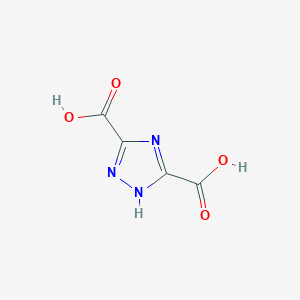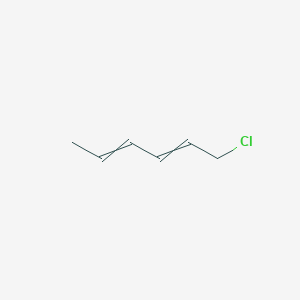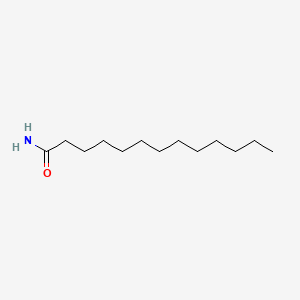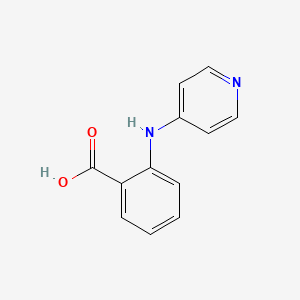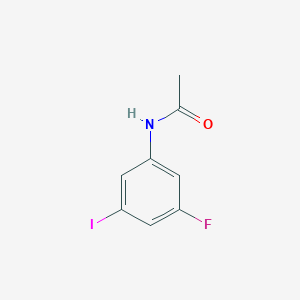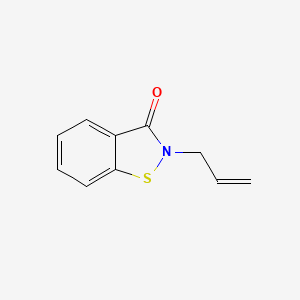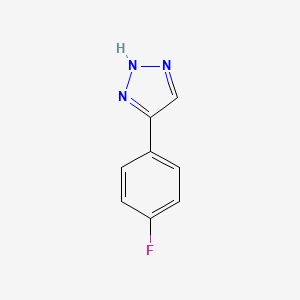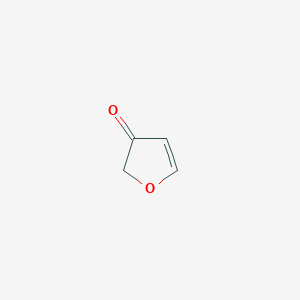
3(2H)-Furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s IUPAC name, common names, and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the raw materials used, the reaction conditions, and the yield of the reaction .Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features. Tools like X-ray crystallography, NMR, and IR spectroscopy are often used for this .Chemical Reactions Analysis
This would cover the various reactions that the compound undergoes, including its reactivity with other chemicals and the conditions required for these reactions .Physical and Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Fluorescent Organic Dyes
3(2H)-Furanones, a type of five-membered heterocyclic compounds, have been utilized in the synthesis of novel fluorescent organic dyes. Varghese et al. (2015) developed two fluorophores based on the 3-furanone skeleton, demonstrating their efficient solvatochromic properties and potential for bio-analytical applications (Varghese et al., 2015).
Side-Chain Modifications
Nardini et al. (2012) explored the synthesis of a series of 3(2H)-furanones with varied side-chain modifications. These compounds were synthesized through a process involving hydrogenolysis and acid hydrolysis, showing the versatility of 3(2H)-furanone in chemical synthesis (Nardini et al., 2012).
Gold-Catalyzed Reactions
Hu et al. (2013) demonstrated that 3(2H)-Furanones can be efficiently generated from 3-alkynyl oxireno[2,3-b]chromenones using a gold-catalyzed domino reaction. This process involves cyclization, C-C cleavage, nucleophilic addition, oxidation, and further nucleophilic addition, highlighting the potential of this compound in complex organic reactions (Hu et al., 2013).
Intestinal Absorption Studies
Stadler et al. (2009) conducted a study on the absorption of 3(2H)-furanones by human intestinal epithelial Caco-2 cells. They found that 3(2H)-furanones are efficiently absorbed and metabolized, suggesting their biological relevance and potential for food and health-related applications (Stadler et al., 2009).
Synthesis of Furan/3(2H)-Furanone Ensembles
Trofimov et al. (2015) achieved a one-pot linkage between furan and this compound rings using microwave-assisted domino reactions. This method, involving multiple C-H-forming/breaking steps, demonstrates the chemoselective assembly of 5-(2-furyl)-3(2H)-furanones, showcasing the synthetic flexibility of 3(2H)-furanones (Trofimov et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
3511-31-7 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
3,4-diethyl-2-methyl-1H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-4-8-6-10-7(3)9(8)5-2/h6,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
BFAJXGPKXUFZGX-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CO1 |
Kanonische SMILES |
CCC1=CNC(=C1CC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


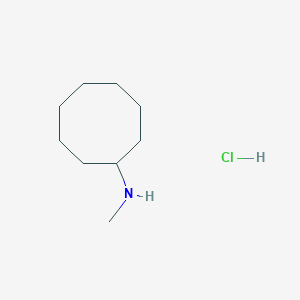
![Diethyl [4-(dimethylamino)benzylidene]malonate](/img/structure/B3189698.png)


